N-(5-chloro-2-methoxyphenyl)-2-((3-(3,4-dimethoxyphenethyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide
Descripción
This compound features a thieno[3,2-d]pyrimidinone core linked via a thioacetamide group to a 5-chloro-2-methoxyphenyl moiety and a 3,4-dimethoxyphenethyl substituent. Its structure is designed to modulate biological targets through interactions with hydrophobic and hydrogen-bonding regions, typical of kinase or enzyme inhibitors.
Propiedades
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)-2-[3-[2-(3,4-dimethoxyphenyl)ethyl]-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24ClN3O5S2/c1-32-19-7-5-16(26)13-18(19)27-22(30)14-36-25-28-17-9-11-35-23(17)24(31)29(25)10-8-15-4-6-20(33-2)21(12-15)34-3/h4-7,9,11-13H,8,10,14H2,1-3H3,(H,27,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMDWCZKDLQDZSE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)CSC2=NC3=C(C(=O)N2CCC4=CC(=C(C=C4)OC)OC)SC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24ClN3O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
546.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparación Con Compuestos Similares
N-(4-Chloro-2-Methoxy-5-Methylphenyl)-2-((3-Ethyl-5,6-Dimethyl-4-Oxo-3,4-Dihydrothieno[2,3-d]Pyrimidin-2-Yl)Thio)Acetamide ()
- Key Differences: Thieno[2,3-d]pyrimidine ring (vs. thieno[3,2-d] in the main compound). Substituents: 3-ethyl-5,6-dimethyl on the pyrimidinone ring and 4-chloro-2-methoxy-5-methylphenyl on the acetamide.
2-((5-(5-Methylfuran-2-Yl)-4-Oxo-3-Phenyl-3,4-Dihydrothieno[2,3-d]Pyrimidin-2-Yl)Thio)-N-(Naphthalen-1-Yl)Acetamide ()
- Key Differences: 5-Methylfuran-2-yl substituent on the thienopyrimidine and a naphthyl group on the acetamide. Molecular weight: 523.63 g/mol (vs. ~550–600 g/mol estimated for the main compound).
- Implications :
Functional Analogues with Pyrimidinone-Thioacetamide Linkers
CK1 Inhibitors ()
Compounds such as 2-((3-(2,4-dimethoxyphenyl)-4-oxo-3,4-dihydropyrimidin-2-yl)thio)-N-(6-(trifluoromethyl)benzo[d]thiazol-2-yl)acetamide (Compound 18) exhibit strong CK1 inhibition (IC₅₀ < 1 µM).
- Comparison :
- The trifluoromethyl benzothiazole group in Compound 18 replaces the 5-chloro-2-methoxyphenyl in the main compound.
- Activity : The electron-withdrawing CF₃ group enhances binding affinity to CK1’s ATP pocket, suggesting the main compound’s methoxy groups may require optimization for similar potency .
Hypoglycemic Agents ()
Derivatives like 2-(4-((2,4-dioxothiazolidin-5-ylidene)methyl)-2-methoxyphenoxy)-N-(4-nitrophenyl)acetamide (Compound 3c) show hypoglycemic activity in mice (ED₅₀ = 12 mg/kg).
- Comparison: The dioxothiazolidinone moiety in 3c introduces hydrogen-bonding capacity absent in the main compound. Structural Insight: Replacing the thienopyrimidinone core with a thiazolidinedione may redirect activity toward PPARγ modulation instead of kinase inhibition .
Pharmacokinetic and Physicochemical Properties
Q & A
Q. What are the key considerations for optimizing the synthesis of this compound?
The synthesis involves multi-step reactions, including substitution, reduction, and condensation. Critical parameters include:
- Alkaline conditions for substitution reactions (e.g., using K₂CO₃ or triethylamine to deprotonate intermediates) .
- Acid-mediated reduction (e.g., Fe/HCl for nitro-group reduction) to generate aromatic amines .
- Condensing agents like DCC (dicyclohexylcarbodiimide) or EDCI for amide bond formation .
- Solvent selection (e.g., DMF or dichloromethane) to enhance reaction efficiency . Reaction progress should be monitored via TLC or HPLC to ensure intermediate purity .
Q. Which spectroscopic techniques are essential for structural characterization?
- NMR spectroscopy : Confirm aromatic proton environments (e.g., methoxy groups at δ 3.8–4.0 ppm) and acetamide backbone integrity .
- IR spectroscopy : Identify carbonyl stretches (1650–1750 cm⁻¹) and thioether bonds (600–700 cm⁻¹) .
- Mass spectrometry : Validate molecular weight and fragmentation patterns (e.g., loss of thienopyrimidine moiety) .
- X-ray crystallography (if crystalline): Resolve 3D conformation of the thienopyrimidine core .
Q. How can researchers assess the compound’s stability under varying conditions?
- Thermal stability : Use thermogravimetric analysis (TGA) to determine decomposition temperatures .
- pH-dependent stability : Incubate in buffers (pH 1–13) and monitor degradation via HPLC .
- Light sensitivity : Expose to UV-Vis light and track photodegradation products using LC-MS .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed for this compound?
- Core modifications : Synthesize analogs with substitutions on the thienopyrimidine ring (e.g., methyl, nitro groups) and compare bioactivity .
- Side-chain variations : Replace the 3,4-dimethoxyphenethyl group with hydrophobic (e.g., benzyl) or polar (e.g., pyridyl) moieties to assess binding affinity .
- Data analysis : Use statistical models (e.g., linear regression) to correlate substituent electronic parameters (Hammett constants) with activity .
Q. How to resolve contradictions in biological activity data across similar compounds?
- Comparative assays : Test the compound and analogs under identical conditions (e.g., enzyme inhibition assays at fixed ATP concentrations) .
- Molecular docking : Identify binding poses in target proteins (e.g., kinases) using software like AutoDock to explain potency differences . Example: A 4-nitrophenyl analog may show higher activity due to stronger hydrogen bonding with catalytic residues .
Q. What computational methods predict metabolic pathways and toxicity?
- In silico metabolism : Use software like Schrödinger’s ADMET Predictor to identify likely oxidation sites (e.g., sulfur atoms in thioether groups) .
- CYP450 inhibition assays : Test against isoforms (CYP3A4, CYP2D6) to evaluate drug-drug interaction risks .
- DEREK Nexus : Predict toxicity alerts (e.g., mutagenicity from aromatic amines) .
Q. How to design experiments elucidating the mechanism of action?
- Target identification : Use affinity chromatography with immobilized compound to pull down binding proteins .
- Pathway analysis : Perform RNA-seq or phosphoproteomics on treated cell lines to map affected signaling pathways .
- Kinetic studies : Measure IC₅₀ shifts under varying substrate concentrations to determine inhibition mode (competitive/non-competitive) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
